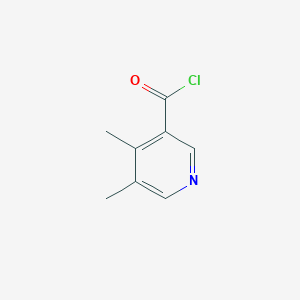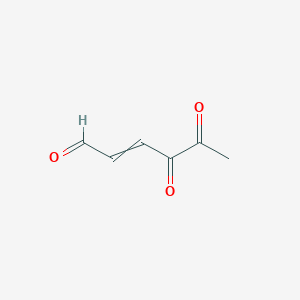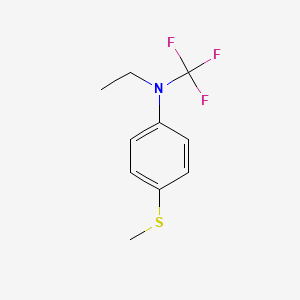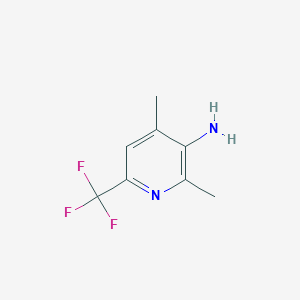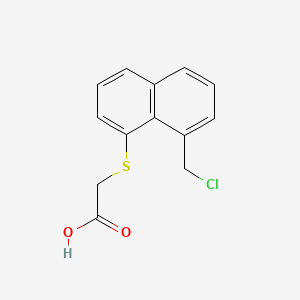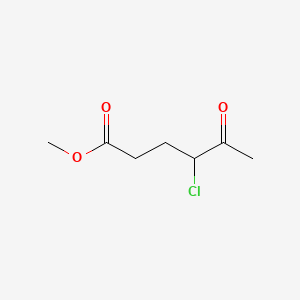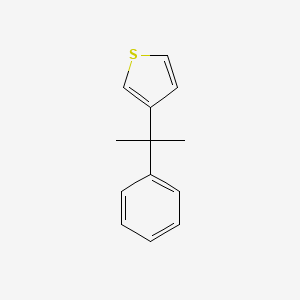
3-(1-Methyl-1-phenylethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1-phenylethyl)thiophene is an organic compound with the molecular formula C₁₃H₁₄S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a 1-methyl-1-phenylethyl group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(1-Methyl-1-phenylethyl)thiophene, can be achieved through several methods. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene rings.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Hinsberg Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are commonly employed due to their efficiency and high yields. These methods are adapted to industrial scales with optimized reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-(1-Methyl-1-phenylethyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂, HNO₃, H₂SO₄
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Halogenated, nitrated, and sulfonated thiophenes
科学的研究の応用
作用機序
The mechanism of action of 3-(1-Methyl-1-phenylethyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes and receptors. The sulfur atom in the thiophene ring can form interactions with metal ions and other biomolecules, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2nd and 5th positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3rd position.
Uniqueness
3-(1-Methyl-1-phenylethyl)thiophene is unique due to the presence of the 1-methyl-1-phenylethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
54889-45-1 |
|---|---|
分子式 |
C13H14S |
分子量 |
202.32 g/mol |
IUPAC名 |
3-(2-phenylpropan-2-yl)thiophene |
InChI |
InChI=1S/C13H14S/c1-13(2,12-8-9-14-10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChIキー |
VDXKZQUERULALC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


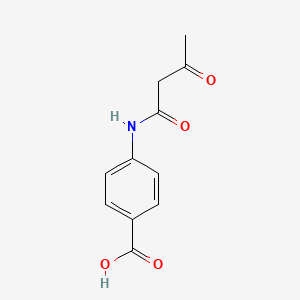
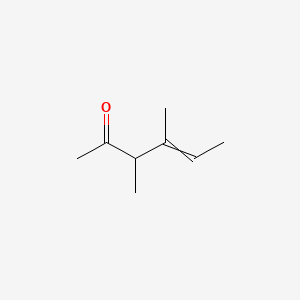
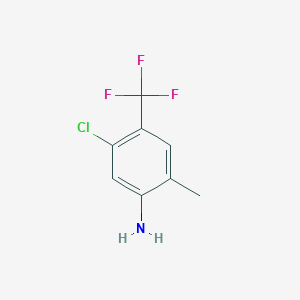
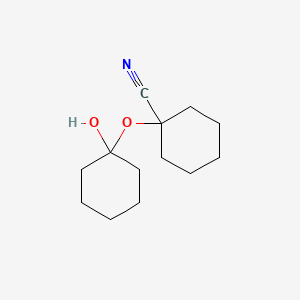
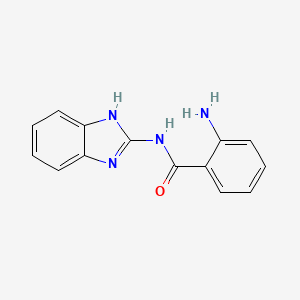
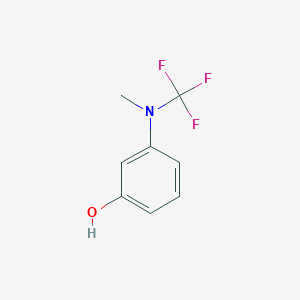
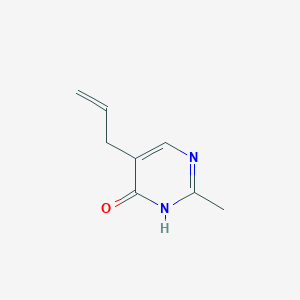
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
